1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaS,betaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclobutrazol is a chemical compound with the molecular formula C15H19Cl2N3O and a molecular weight of 328.24. It is a triazole fungicide known for its ability to inhibit the biosynthesis of gibberellin, a plant hormone responsible for regulating plant growth and development . Diclobutrazol is used primarily in agriculture to control fungal diseases in crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclobutrazol can be synthesized through a multi-step process. One common method involves the reaction of tert-butylchloromethyl ketone with 1,2,4-triazole to form N-tert-butylcarbonylmethylene-1,2,4-triazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde to produce dichlorenone. The final step involves the reduction of dichlorenone using sodium borohydride or potassium borohydride to yield diclobutrazol .
Industrial Production Methods
Industrial production of diclobutrazol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Diclobutrazol undergoes various chemical reactions, including:
Oxidation: Diclobutrazol can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like sodium borohydride or potassium borohydride.
Substitution: Diclobutrazol can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and potassium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces alcohols or other reduced forms of the compound .
Scientific Research Applications
Diclobutrazol has extensive applications in scientific research, particularly in the fields of plant physiology, plant biochemistry, plant pathology, and plant genetics. It is used to study the regulation of plant growth and development by inhibiting gibberellin biosynthesis. Additionally, diclobutrazol is employed in agricultural research to develop new fungicides and improve crop protection strategies .
Mechanism of Action
The mechanism of action of diclobutrazol involves inhibiting the biosynthesis of gibberellin. Diclobutrazol binds to the enzyme responsible for gibberellin biosynthesis, impeding its catalytic activity and thus reducing the production of gibberellin. This inhibition leads to reduced plant growth and development, making diclobutrazol an effective fungicide .
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: Another triazole fungicide with a similar mechanism of action.
Uniconazole: A triazole compound used as a plant growth regulator.
Flutriafol: A triazole fungicide with similar applications in agriculture.
Uniqueness
Diclobutrazol is unique in its specific binding affinity and inhibitory effect on the gibberellin biosynthesis pathway. Its effectiveness in controlling a wide range of fungal diseases in crops and its relatively low toxicity to mammals make it a valuable tool in agricultural practices .
Properties
CAS No. |
84709-81-9 |
---|---|
Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
URDNHJIVMYZFRT-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.